molecular formula C13H15N3 B2697570 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine CAS No. 1547100-25-3

1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine

Cat. No. B2697570
CAS RN: 1547100-25-3
M. Wt: 213.284
InChI Key: PUKFAFBXHWRGIG-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine is an organic compound that belongs to the class of compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .


Synthesis Analysis

The synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, which yields cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine is characterized by a pyrazole ring fused to a benzene ring, forming an indazole structure . Further structural analysis can be performed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Indazoles, including 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine, have been found to participate in various chemical reactions. For instance, in the carrageenan edema test, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was found to be the most active compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine can be determined using various analytical techniques. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be determined .

Scientific Research Applications

Synthesis and Polymer Applications

Research into the synthesis and applications of compounds structurally related to 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine demonstrates their utility in creating novel materials with unique properties. For example, Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, highlighting controlled polymerization processes and the significance of π-stacked interaction between oligothiophene chromophores in determining the optical properties of the polymers Takagi et al., 2013.

Antimicrobial and Cytotoxic Activities

Compounds within the structural family of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine have shown promising antimicrobial and cytotoxic activities. Noolvi et al. (2014) explored the antimicrobial and cytotoxic properties of novel azetidine-2-one derivatives of 1H-benzimidazole, indicating the potential of these compounds in medical applications due to their significant bioactivities Noolvi et al., 2014.

Hydrocarbon Sorption and Photocatalytic Properties

The structural adaptability of compounds related to 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine facilitates the design of metal-organic frameworks (MOFs) with notable properties. Fu et al. (2014) developed MOFs using a related ligand, exhibiting highly selective sorption of small hydrocarbons and efficient photocatalytic degradation of organic pollutants. These findings underscore the versatility of such compounds in environmental and energy applications Fu et al., 2014.

Future Directions

Given the wide range of biological activities exhibited by indazoles, it is concluded that the medicinal properties of 1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine and similar compounds should be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKFAFBXHWRGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4,5,6,7-tetrahydroindazol-3-amine

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